
3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Heterocyclic Compounds
Research has demonstrated the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine due to their chemical versatility and significant pharmacological potential. The integration of these heterocycles into new substances influences specific types of activity, enhancing the interaction with various biological targets. This approach is scientifically attractive for developing compounds with potential biological applications, including antifungal properties as highlighted by the synthesis of thiazolopyridazine derivatives (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activities
Compounds synthesized from "3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole" and similar structures have been evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit moderate to significant activities against various microbial strains, including bacteria and fungi, suggesting their utility in developing new antimicrobial agents. For example, thiazole derivatives have shown promising antibacterial and antifungal screening results, indicating their potential in addressing microbial resistance issues (Landage, Thube, & Karale, 2019; Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Anticancer and Antioxidant Activities
Further research into derivatives of "this compound" has explored their anticancer and antioxidant potential. Novel derivatives bearing various functional groups have been synthesized and tested against different cancer cell lines, exhibiting notable inhibitory activities. These findings underscore the potential of such compounds in cancer therapy, offering insights into their mechanisms of action and paving the way for the development of new therapeutic agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Fluorescent Probes and Sensing Applications
Additionally, certain derivatives are applicable as fluorescent probes for sensing purposes, including pH and metal cations. The sensitivity of these compounds to pH changes and their selectivity towards specific metal ions highlight their potential in analytical chemistry and environmental monitoring (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-16-10-4-2-9(3-5-10)11-8-12(17-15-11)13-14-6-7-18-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGMFTSXQZMOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)
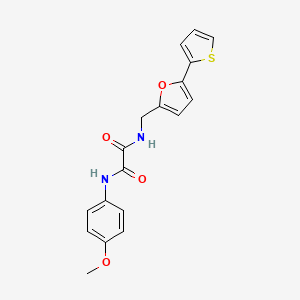

![N~1~-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-benzenediamine](/img/structure/B2904720.png)
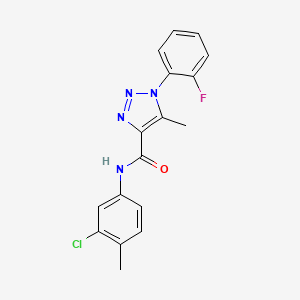

![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers](/img/structure/B2904728.png)
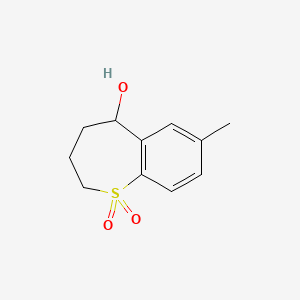

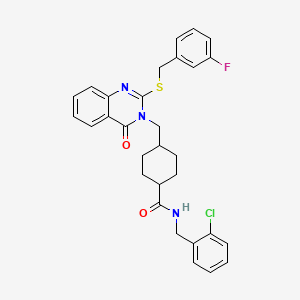
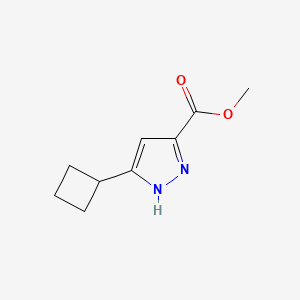
![2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide](/img/structure/B2904733.png)

